![molecular formula C24H27N9O3 B14258545 N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide CAS No. 184841-43-8](/img/structure/B14258545.png)
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is a complex organic compound characterized by its unique structure, which includes three imidazole groups attached to a benzene ring through ethyl linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3,5-tris(bromomethyl)benzene, which is then reacted with imidazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The imidazole groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH~4~).
Solvents: Dimethylformamide, dichloromethane (CH~2~Cl~2~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
作用機序
The mechanism by which N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The imidazole groups play a crucial role in binding to metal ions and facilitating these interactions .
類似化合物との比較
Similar Compounds
1,3,5-Tris(1-imidazolyl)benzene: Similar structure but lacks the ethyl linkers and carboxamide groups.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups instead of imidazole.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Features phenyl-substituted benzimidazole groups.
Uniqueness
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is unique due to its specific combination of imidazole groups, ethyl linkers, and carboxamide functionalities. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
184841-43-8 |
|---|---|
分子式 |
C24H27N9O3 |
分子量 |
489.5 g/mol |
IUPAC名 |
1-N,3-N,5-N-tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H27N9O3/c34-22(28-4-1-19-10-25-13-31-19)16-7-17(23(35)29-5-2-20-11-26-14-32-20)9-18(8-16)24(36)30-6-3-21-12-27-15-33-21/h7-15H,1-6H2,(H,25,31)(H,26,32)(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
InChIキー |
IJWVKXUTPFHFCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)NCCC2=CN=CN2)C(=O)NCCC3=CN=CN3)C(=O)NCCC4=CN=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
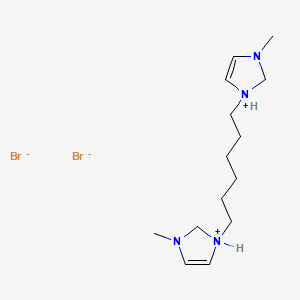
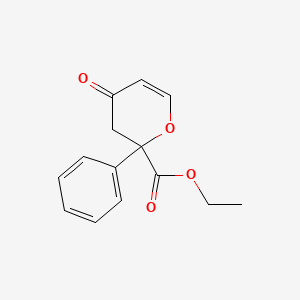
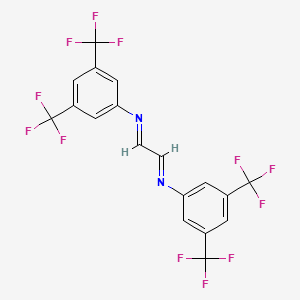
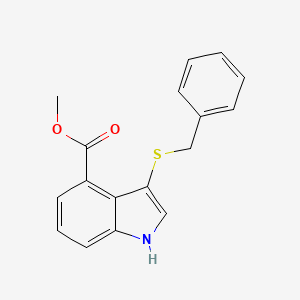

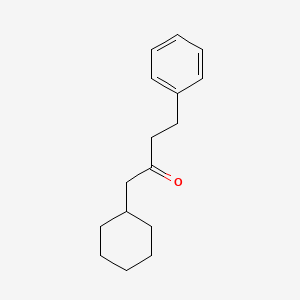
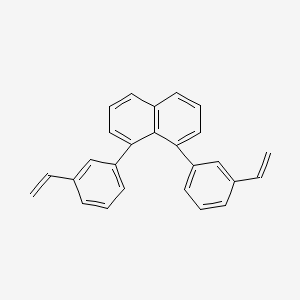

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
